DCZ3112

Hsp90 binding affinity Kd determination PPI inhibitor ranking

DCZ3112 is a synthetic small-molecule inhibitor of Heat Shock Protein 90 (Hsp90) that operates through a non-ATPase-competitive mechanism, selectively disrupting the protein–protein interaction (PPI) between Hsp90 and its co-chaperone Cdc37. Discovered by the Shanghai Institute of Materia Medica (Chinese Academy of Sciences) and first reported in Cancer Letters in 2018, DCZ3112 (Molecular Formula: C₁₅H₁₄ClF₃N₈; MW: 398.78 g/mol) binds directly to the N-terminal domain of Hsp90, sterically blocking Cdc37 association without inhibiting Hsp90 ATPase activity.

Molecular Formula C15H14ClF3N8
Molecular Weight 398.7782
Cat. No. B1192642
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDCZ3112
SynonymsDCZ3112;  DCZ 3112;  DCZ-3112
Molecular FormulaC15H14ClF3N8
Molecular Weight398.7782
Structural Identifiers
SMILESClC(C=C1)=C(C(F)(F)F)C=C1NC2=NC(NN)=NC(N3N=C(C)C=C3C)=N2
InChIInChI=1S/C15H14ClF3N8/c1-7-5-8(2)27(26-7)14-23-12(22-13(24-14)25-20)21-9-3-4-11(16)10(6-9)15(17,18)19/h3-6H,20H2,1-2H3,(H2,21,22,23,24,25)
InChIKeyCBURLVUZHNXWGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

DCZ3112 for Hsp90–Cdc37 PPI Disruption: Procurement-Ready Characterization of a Non-ATPase-Competitive Hsp90 Inhibitor


DCZ3112 is a synthetic small-molecule inhibitor of Heat Shock Protein 90 (Hsp90) that operates through a non-ATPase-competitive mechanism, selectively disrupting the protein–protein interaction (PPI) between Hsp90 and its co-chaperone Cdc37 [1]. Discovered by the Shanghai Institute of Materia Medica (Chinese Academy of Sciences) and first reported in Cancer Letters in 2018, DCZ3112 (Molecular Formula: C₁₅H₁₄ClF₃N₈; MW: 398.78 g/mol) binds directly to the N-terminal domain of Hsp90, sterically blocking Cdc37 association without inhibiting Hsp90 ATPase activity [1]. This mechanism functionally distinguishes DCZ3112 from all Hsp90 inhibitors that have entered clinical trials, which universally target the ATP-binding pocket [1][2]. The compound is commercially available as a research-grade solid powder (>98% purity, soluble in DMSO) and has been characterized through in vitro binding assays, cell-based proliferation studies, and in vivo xenograft models [1][2].

Why DCZ3112 Cannot Be Replaced by Generic ATPase-Targeting Hsp90 Inhibitors: The Mechanism-Driven Procurement Rationale


Substituting DCZ3112 with any ATPase-competitive Hsp90 inhibitor (e.g., geldanamycin, 17-AAG, or other ansamycin-class agents) invalidates the core experimental premise: DCZ3112 is mechanistically distinct in that it disrupts the Hsp90–Cdc37 protein–protein interaction without inhibiting ATPase activity, whereas all clinically tested Hsp90 inhibitors function through ATP-pocket blockade [1]. This mechanistic divergence produces fundamentally different pharmacological profiles—ATPase inhibitors induce a broad, non-selective degradation of Hsp90 client proteins accompanied by a compensatory heat shock response (Hsp70 induction), which limits their therapeutic index and contributed to their clinical discontinuation [1][2]. DCZ3112's PPI-disruption mechanism, by contrast, is reported to selectively destabilize kinase clients dependent on the Hsp90–Cdc37 axis, and the original study explicitly demonstrates that DCZ3112 retains activity against HER2-positive breast cancer cells resistant to the classical ATPase inhibitor geldanamycin [1]. The quantitative differentiation data below establish that DCZ3112 and ATPase-targeting analogs are not functionally interchangeable and should be selected based on the specific mechanistic hypothesis under investigation.

DCZ3112 Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparator Data for Scientific Selection


DCZ3112 Direct Binding Affinity (Kd) for Hsp90 N-Terminus Compared to In-Class Hsp90–Cdc37 PPI Inhibitors VS-8 and DDO-5936

DCZ3112 exhibits an Hsp90 N-terminal domain binding affinity of Kd = 4.98 μmol/L, representing an approximately 8.1-fold stronger binding interaction than the structurally related Hsp90 N-terminal binder VS-8 (Kd = 40.4 μmol/L), and a comparable but moderately weaker affinity than DDO-5936 (Kd = 3.86 μmol/L), another Hsp90–Cdc37 PPI inhibitor, based on data compiled in a comprehensive 2020 review of Hsp90–Cdc37 disruptors [1]. These Kd values were determined through direct binding assays measuring interaction with the Hsp90 N-terminal domain [1].

Hsp90 binding affinity Kd determination PPI inhibitor ranking chaperone inhibitor selection

DCZ3112 Does Not Inhibit Hsp90 ATPase Activity: Direct Mechanistic Contrast with Geldanamycin-Class Inhibitors

DCZ3112 was experimentally confirmed to inhibit the Hsp90–Cdc37 protein–protein interaction without inhibiting Hsp90 ATPase activity, in direct contrast to the classical Hsp90 inhibitor geldanamycin, which functions exclusively through ATPase inhibition [1]. This mechanistic divergence was established in the same primary study, where DCZ3112 and geldanamycin were evaluated in parallel assays [1].

ATPase-independent Hsp90 inhibition Hsp90-Cdc37 PPI disruption mechanism of action differentiation geldanamycin comparator

DCZ3112 Antiproliferative Selectivity for HER2-Positive vs. HER2-Negative Breast Cancer Cell Lines

DCZ3112 exhibits a pronounced selectivity window for HER2-positive breast cancer cell lines, with IC50 values of 4.6 μM (BT-474) and 7.9 μM (SK-BR-3) versus IC50 values exceeding 25 μM in HER2-negative breast cancer cell lines, representing a minimum ~3.2-fold to >5.4-fold selectivity margin [1]. This selectivity pattern is consistent with the compound's mechanism of disrupting the Hsp90–Cdc37 interaction that preferentially affects kinase clients such as HER2 [1].

HER2-positive breast cancer antiproliferative IC50 cell line selectivity BT-474 SK-BR-3

DCZ3112 Overcomes Acquired Resistance to Geldanamycin and Trastuzumab: Evidence from Resistant Cell Models

DCZ3112 retains full antiproliferative activity against HER2-positive breast cancer cells with acquired resistance to the ATPase-targeting Hsp90 inhibitor geldanamycin, and significantly inhibits the growth of trastuzumab-resistant BT-474 cells both in vitro and in vivo, maintaining synergistic antitumor activity when combined with trastuzumab in resistant models [1]. This contrasts with geldanamycin, which loses efficacy in its own resistant sublines [1].

drug resistance override geldanamycin-resistant trastuzumab-resistant BT-474 resistant models HER2-targeted therapy

DCZ3112 In Vivo Antitumor Efficacy: BT-474 Xenograft Growth Inhibition as Monotherapy and in Combination with Trastuzumab

In the BT-474 HER2-positive breast cancer xenograft model, DCZ3112 administered as a single agent inhibited tumor growth, and the combination of DCZ3112 with the anti-HER2 antibody trastuzumab produced enhanced (synergistic) antitumor activity compared to either agent alone [1]. Furthermore, DCZ3112 significantly inhibited the growth of trastuzumab-resistant BT-474 xenografts, and the DCZ3112–trastuzumab combination retained synergistic antitumor activity even in the resistant setting [1].

BT-474 xenograft in vivo efficacy trastuzumab combination HER2-positive breast cancer model preclinical antitumor activity

DCZ3112 Dual Suppression of AKT and ERK Phosphorylation: Downstream Signaling Modulation in HER2-Positive Breast Cancer Cells

DCZ3112 treatment reduces the phosphorylation levels of both AKT and ERK in HER2-positive breast cancer cells, indicating simultaneous suppression of two major oncogenic signaling pathways downstream of HER2 [1]. This dual-pathway modulation is consistent with the compound's mechanism of disrupting Hsp90–Cdc37-dependent maturation of kinase clients and is observed in the same cellular context where antiproliferative selectivity was demonstrated [1].

AKT phosphorylation inhibition ERK phosphorylation inhibition PI3K/AKT pathway MAPK/ERK pathway oncogenic signaling

DCZ3112 Recommended Application Scenarios: Evidence-Backed Research and Procurement Use Cases


HER2-Positive Breast Cancer Chemical Biology: Selective Hsp90–Cdc37 Axis Perturbation Without ATPase Inhibition

DCZ3112 is the compound of choice for research programs requiring selective disruption of the Hsp90–Cdc37 chaperone–co-chaperone interaction in HER2-positive breast cancer models. Its demonstrated IC50 values of 4.6 μM (BT-474) and 7.9 μM (SK-BR-3) with >5-fold selectivity over HER2-negative lines [1], combined with the absence of ATPase inhibition, make it uniquely suited for dissecting Cdc37-dependent kinase maturation pathways without the confounding global proteotoxic stress induced by ATP-competitive Hsp90 inhibitors [2]. This scenario applies to target validation studies, mechanistic investigations of HER2-driven oncogenic signaling, and chemical probe-based interrogation of kinase client–chaperone relationships.

Drug Resistance Override Studies: Evaluating Hsp90–Cdc37 Disruption as a Strategy Against Acquired Resistance to HER2-Targeted Therapies

For laboratories investigating mechanisms of acquired resistance to HER2-targeted agents, DCZ3112 provides a mechanistically orthogonal tool that retains full activity in both geldanamycin-resistant and trastuzumab-resistant HER2-positive breast cancer models [1]. Its in vivo demonstration of antitumor activity in trastuzumab-resistant BT-474 xenografts, including synergistic enhancement when combined with trastuzumab [1], supports its deployment in preclinical studies aimed at validating Hsp90–Cdc37 PPI disruption as a salvage strategy for trastuzumab-refractory disease. Procurement is recommended for studies comparing resistance-override efficacy across different Hsp90 inhibitor mechanistic classes.

Combination Therapy Preclinical Development: DCZ3112 Plus Anti-HER2 Antibodies for Synergistic Antitumor Efficacy

DCZ3112 is the rational selection for preclinical combination studies pairing an Hsp90–Cdc37 PPI disruptor with anti-HER2 monoclonal antibodies (trastuzumab). The original Cancer Letters study demonstrated synergistic in vitro antiproliferative activity, enhanced in vivo xenograft tumor growth inhibition, and, critically, retention of this synergy in trastuzumab-resistant models [1]. This combination scenario is directly supported by quantitative cell-based and in vivo evidence, making DCZ3112 the preferred Hsp90-pathway modulator for testing dual HER2-pathway blockade strategies that combine extracellular receptor targeting with intracellular chaperone disruption.

Structure–Activity Relationship (SAR) Studies Centered on Hsp90 N-Terminal Domain PPI Inhibitors

DCZ3112 occupies a defined affinity position within the Hsp90 N-terminal domain binder landscape (Kd = 4.98 μmol/L), situated between the weaker binder VS-8 (Kd = 40.4 μmol/L) and the slightly stronger binder DDO-5936 (Kd = 3.86 μmol/L) [3]. This intermediate affinity, combined with its well-characterized mechanism (non-ATPase-competitive, Cdc37-displacing) and available cell-based potency data, establishes DCZ3112 as a valuable reference compound for medicinal chemistry campaigns aimed at optimizing Hsp90–Cdc37 PPI inhibitors. Procurement is indicated for SAR programs requiring a benchmark compound with published binding, mechanistic, and cellular activity data against which novel analogs can be quantitatively compared.

Quote Request

Request a Quote for DCZ3112

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.